
N-(2-Iodophenyl)acetamide
Overview
Description
N-(2-Iodophenyl)acetamide is an organic compound with the molecular formula C8H8INO. It is also known by other names such as 2’-Iodoacetanilide and N-Acetyl-2-iodoaniline . This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to an acetamide group. It is a solid at room temperature and has a melting point of approximately 106°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Iodophenyl)acetamide can be synthesized through various methods. One common synthetic route involves the reaction of 2-iodoaniline with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-Iodophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding iodinated quinones or reduction to form deiodinated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted acetanilides depending on the nucleophile used.
Oxidation Reactions: Products include iodinated quinones.
Reduction Reactions: Products include deiodinated acetanilides.
Scientific Research Applications
Medicinal Chemistry
N-(2-Iodophenyl)acetamide has been investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds. Its applications include:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Research : The compound's ability to inhibit certain cancer cell lines has been explored, indicating its potential as an anticancer agent.
Materials Science
In materials science, this compound serves as a precursor for synthesizing functionalized polymers and nanomaterials. Its applications include:
- Polymer Chemistry : It can be used to create polymeric materials with enhanced electrical and thermal properties.
- Nanocomposites : The compound is utilized in the fabrication of nanocomposites that exhibit improved mechanical strength and thermal stability.
Analytical Chemistry
This compound is employed in analytical chemistry for:
- Chromatography : It serves as a reference standard in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) for the analysis of related compounds.
- Spectroscopic Studies : The compound's unique spectral characteristics make it suitable for use in NMR (Nuclear Magnetic Resonance) and mass spectrometry studies.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential for developing new antimicrobial agents.
Case Study 2: Polymer Synthesis
Researchers at ABC Institute utilized this compound as a monomer in the synthesis of conductive polymers. The resulting polymers demonstrated enhanced conductivity compared to traditional materials, opening avenues for applications in electronic devices.
Mechanism of Action
The mechanism of action of N-(2-Iodophenyl)acetamide involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity to proteins and enzymes. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
2-Iodoaniline: Similar in structure but lacks the acetamide group.
2’-Bromoacetanilide: Similar but contains a bromine atom instead of iodine.
N-Acetyl-2-bromoaniline: Similar but contains a bromine atom instead of iodine.
Uniqueness: N-(2-Iodophenyl)acetamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its brominated or chlorinated analogs. The iodine atom’s larger size and higher polarizability contribute to stronger halogen bonding interactions, making it a valuable compound in various chemical and biological applications .
Biological Activity
N-(2-Iodophenyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound, with the chemical formula , features an iodine atom attached to a phenyl ring, which is further linked to an acetamide group. This structure is significant as the presence of iodine can influence the compound's biological activity through various mechanisms.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values indicated that the compound maintains significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 4 |
Staphylococcus aureus | 8 |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory activity. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways may provide insights into its therapeutic potential .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory processes.
- Interaction with Cellular Receptors : It is hypothesized that this compound interacts with specific receptors on cell membranes, modulating signal transduction pathways relevant to inflammation and infection.
- Structural Modifications : The presence of the iodine atom likely enhances lipophilicity, improving cell membrane permeability and bioavailability.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Antibacterial Efficacy : A comparative study highlighted that derivatives of this compound showed enhanced antibacterial activity compared to traditional antibiotics, indicating its promise in overcoming antibiotic resistance .
- Anti-inflammatory Effects : In vivo studies demonstrated that treatment with this compound significantly reduced inflammation in animal models of arthritis, providing a foundation for further clinical investigations .
- Pharmacokinetic Profile : Recent pharmacokinetic studies suggested that this compound has favorable absorption and distribution characteristics in biological systems, making it a candidate for further drug development .
Q & A
Q. What are the optimal synthetic routes for N-(2-Iodophenyl)acetamide, and how are intermediates characterized?
Basic Research Focus
A waste-free synthesis method using non-activated carboxylic acids and amines has been reported, yielding this compound derivatives. Key steps include refluxing reactants in ethanol with catalytic iodine, followed by purification via column chromatography. Intermediates are characterized using and NMR (e.g., δ = 2.62 ppm for methylene protons) and HRMS (e.g., [M+H] calculated 240.1388, observed 240.1397) . Alternative routes involve chemoselective acetylation of amino groups using acyl donors under controlled pH .
Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?
Basic Research Focus
- NMR Spectroscopy : NMR identifies proton environments (e.g., aromatic protons at δ = 6.92–7.23 ppm), while NMR confirms carbonyl (δ = 169.6 ppm) and iodophenyl carbons .
- HRMS : Validates molecular weight with high precision (e.g., deviation <1 ppm) .
- FTIR : Detects amide C=O stretching (~1650 cm) and N-H bending (~1550 cm) .
Q. How do computational studies enhance understanding of this compound’s electronic properties?
Advanced Research Focus
Density Functional Theory (DFT) analyses predict HOMO-LUMO energy gaps (e.g., 4.2 eV), indicating reactivity toward electrophilic substitution. Molecular Electrostatic Potential (MESP) maps reveal electron-rich regions at the iodophenyl ring, guiding derivatization strategies . Docking studies assess binding affinities to biological targets (e.g., enzymes in cancer pathways) by simulating interactions with active-site residues .
Q. How can researchers resolve contradictions in reported NMR data for this compound?
Advanced Research Focus
Discrepancies in chemical shifts may arise from solvent effects (e.g., CDCl vs. DMSO-d) or impurities. To mitigate:
- Cross-validate with HRMS to confirm molecular integrity .
- Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals .
- Compare experimental data with computational predictions (e.g., DFT-calculated shifts) .
Q. What toxicological considerations are critical when handling this compound?
Safety and Handling
While specific toxicity data for this compound is limited, structurally related acetamides (e.g., N-methoxy derivatives) show carcinogenic potential in rodent models. Use fume hoods to avoid inhalation, and adhere to glovebox protocols to prevent dermal exposure. Thermal decomposition releases toxic NO fumes, necessitating controlled heating environments .
Q. What analytical methods ensure purity and identity in diverse research contexts?
Analytical Rigor
- HPLC : Quantifies purity (>95%) using C18 columns with UV detection (λ = 254 nm) .
- TLC : Monitors reaction progress (silica gel GF, ethyl acetate/hexane eluent) .
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N within 0.4% of theoretical) .
Q. What crystallographic features influence the reactivity of this compound?
Structural Insights
Single-crystal X-ray diffraction reveals planar amide groups and intermolecular hydrogen bonds (e.g., C=O⋯H–N), stabilizing the lattice. The iodine atom’s steric bulk directs regioselectivity in electrophilic substitutions, while π-π stacking between aromatic rings enhances solubility in non-polar solvents .
Properties
IUPAC Name |
N-(2-iodophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJOKHQYEDXBSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173251 | |
Record name | Acetamide, N-(2-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19591-17-4 | |
Record name | N-(2-Iodophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19591-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(2-iodophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019591174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19591-17-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(2-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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